molecular formula C7H6F3N3O2 B13468576 2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole-4-carboxylic acid

2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13468576
M. Wt: 221.14 g/mol
InChI Key: WDWVRKZXQXHANN-UHFFFAOYSA-N
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Description

2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole-4-carboxylic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The compound contains a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a triazole ring and a carboxylic acid group. This combination of functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized using various methods, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a suitable catalyst.

    Formation of the Triazole Ring:

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through various methods, such as hydrolysis of an ester or nitrile precursor.

Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring or the triazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the trifluoromethyl group under suitable conditions.

    Cycloaddition: The triazole ring can participate in cycloaddition reactions with various dienophiles or dipolarophiles, forming new ring structures.

Common reagents and conditions used in these reactions include catalysts like palladium or copper, solvents like dichloromethane or tetrahydrofuran, and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator, given its unique structural features.

    Medicine: The compound is investigated for its potential therapeutic applications, including as an anti-inflammatory, antiviral, or anticancer agent.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the triazole ring can participate in hydrogen bonding or π-π interactions. The carboxylic acid group can also contribute to the compound’s overall polarity and solubility, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar compounds to 2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole-4-carboxylic acid include:

    2-[1-(trifluoromethyl)cyclopropyl]acetic acid: This compound shares the trifluoromethyl-cyclopropyl moiety but lacks the triazole ring, resulting in different chemical properties and applications.

    1-(trifluoromethyl)cyclopentanecarboxylic acid: This compound has a similar trifluoromethyl group but features a cyclopentane ring instead of a cyclopropyl ring, leading to variations in reactivity and stability.

    Trifluoromethyl-substituted cyclopropanes:

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H6F3N3O2

Molecular Weight

221.14 g/mol

IUPAC Name

2-[1-(trifluoromethyl)cyclopropyl]triazole-4-carboxylic acid

InChI

InChI=1S/C7H6F3N3O2/c8-7(9,10)6(1-2-6)13-11-3-4(12-13)5(14)15/h3H,1-2H2,(H,14,15)

InChI Key

WDWVRKZXQXHANN-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(F)(F)F)N2N=CC(=N2)C(=O)O

Origin of Product

United States

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